1-(5-Bromofuran-2-yl)ethane-1-thiol
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Overview
Description
1-(5-Bromofuran-2-yl)ethane-1-thiol is an organic compound with the molecular formula C6H7BrOS. It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position of the furan ring. The compound also features an ethanethiol group, which includes a sulfur atom bonded to an ethyl group. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromofuran-2-yl)ethane-1-thiol typically involves the bromination of furan derivatives followed by thiolation. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then subjected to a thiolation reaction with ethanethiol under basic conditions, often using a base like sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromofuran-2-yl)ethane-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiol group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in ether or tetrahydrofuran.
Major Products
Substitution: Products include various substituted furans depending on the nucleophile used.
Oxidation: Products include disulfides or sulfonic acids.
Reduction: Products include dehalogenated furans or modified thiols.
Scientific Research Applications
1-(5-Bromofuran-2-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(5-Bromofuran-2-yl)ethane-1-thiol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The thiol group can form covalent bonds with protein thiols, potentially modulating enzyme activity or signaling pathways. The bromine atom may also participate in halogen bonding, influencing molecular interactions and stability .
Comparison with Similar Compounds
1-(5-Bromofuran-2-yl)ethane-1-thiol can be compared with other similar compounds, such as:
1-(5-Bromobenzofuran-2-yl)ethane-1-thiol: Similar structure but with a benzene ring fused to the furan ring, leading to different chemical properties and reactivity.
1-(5-Chlorofuran-2-yl)ethane-1-thiol:
1-(5-Methylfuran-2-yl)ethane-1-thiol: Methyl group instead of bromine, affecting the compound’s stability and reactivity.
Properties
IUPAC Name |
1-(5-bromofuran-2-yl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-4(9)5-2-3-6(7)8-5/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAQLZQYQMRJOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)Br)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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